molecular formula C8H4FIN2O B3420478 6-Fluoro-8-iodoquinazolin-4(3H)-one CAS No. 1909336-80-6

6-Fluoro-8-iodoquinazolin-4(3H)-one

Cat. No. B3420478
CAS RN: 1909336-80-6
M. Wt: 290.03 g/mol
InChI Key: XPAVOKIXWXFPAT-UHFFFAOYSA-N
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Description

6-Fluoro-8-iodoquinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a quinazolinone core structure. This compound has been synthesized using various methods, and it has been found to have potential applications in medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 6-Fluoro-8-iodoquinazolin-4(3H)-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in bacterial or cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, this compound has been found to inhibit the growth of bacterial strains by disrupting their cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Fluoro-8-iodoquinazolin-4(3H)-one in lab experiments is its high potency and specificity towards certain enzymes or proteins. This makes it an ideal candidate for studying the mechanisms of action of certain drugs or biological pathways. However, one limitation of using this compound is its potential toxicity towards healthy cells, which may limit its use in certain experiments.

Future Directions

There are several possible future directions for research on 6-Fluoro-8-iodoquinazolin-4(3H)-one. One potential area of study is the development of new antibiotics based on this compound. Another possible direction is the investigation of its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, research could focus on identifying the specific enzymes or proteins targeted by this compound, which could lead to the development of more targeted drugs with fewer side effects.

Scientific Research Applications

6-Fluoro-8-iodoquinazolin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to have significant antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit potent antitumor activity against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

properties

IUPAC Name

6-fluoro-8-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVOKIXWXFPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909336-80-6
Record name 6-fluoro-8-iodo-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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